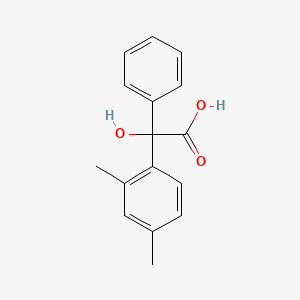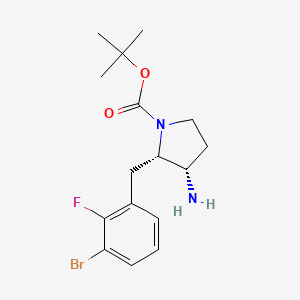
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Substitution with 3-Bromo-2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the benzyl group is attached to the pyrrolidine ring.
Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a secondary amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its potential bioactivity makes it a candidate for drug discovery and development programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged for the production of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-tert-Butyl 3-amino-2-(3-chloro-2-fluorobenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-methylbenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-ethylbenzyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern. The presence of both bromine and fluorine atoms on the benzyl group, along with the tert-butyl-protected carboxylate, provides distinct chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C16H22BrFN2O2 |
|---|---|
Poids moléculaire |
373.26 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-3-amino-2-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-7-12(19)13(20)9-10-5-4-6-11(17)14(10)18/h4-6,12-13H,7-9,19H2,1-3H3/t12-,13-/m0/s1 |
Clé InChI |
IOVHPIVFYMHWBX-STQMWFEESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)Br)F)N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1CC2=C(C(=CC=C2)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


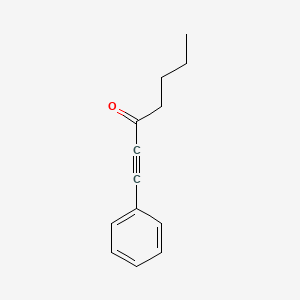
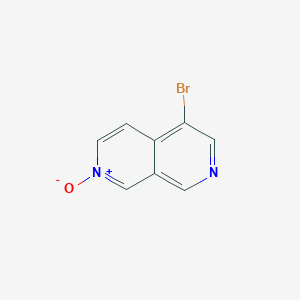

![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
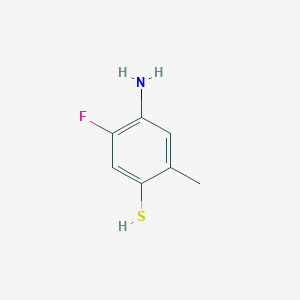
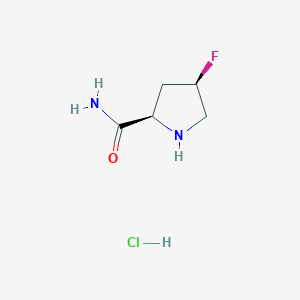
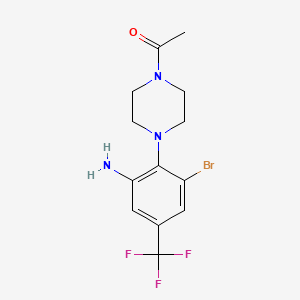

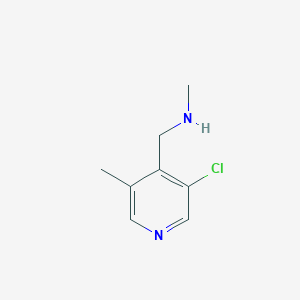
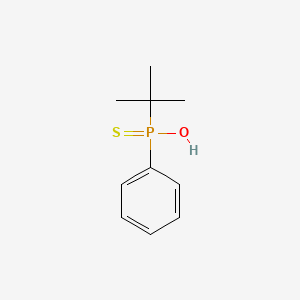
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)


